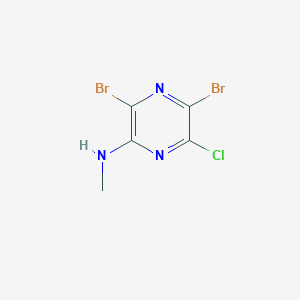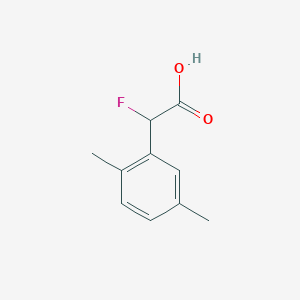
2,4-Dichloro-5-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-propoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and a propoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-propoxyaniline typically involves the reaction of 2,4-dichloronitrobenzene with propanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound itself from the nitro precursor.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-5-propoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dichloro-5-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the propoxy group.
2,5-Dichloroaniline: Another isomer with chlorine atoms at different positions.
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide.
Uniqueness
2,4-Dichloro-5-propoxyaniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other dichloroaniline derivatives and may confer specific properties that are valuable in various applications .
特性
CAS番号 |
380844-03-1 |
|---|---|
分子式 |
C9H11Cl2NO |
分子量 |
220.09 g/mol |
IUPAC名 |
2,4-dichloro-5-propoxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |
InChIキー |
FIUDAEISGGHCLE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C(=C1)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
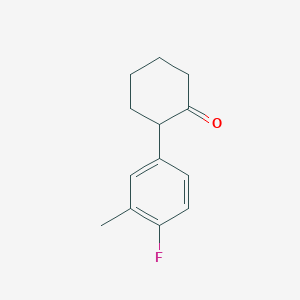
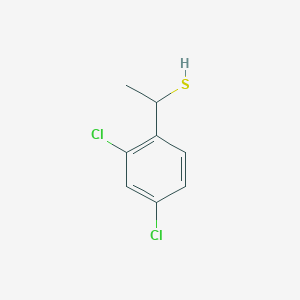
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
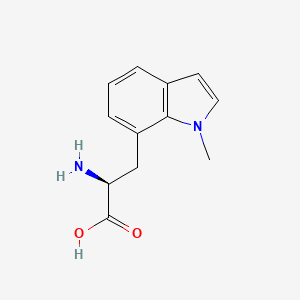
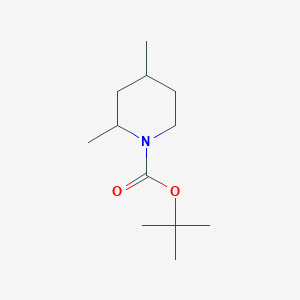
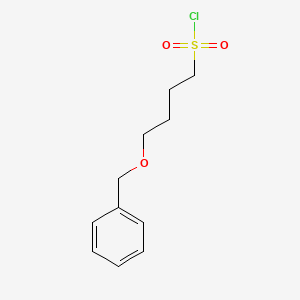

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


